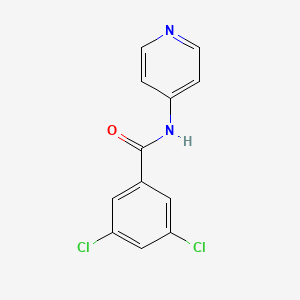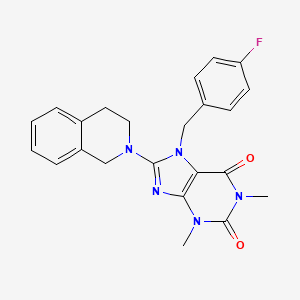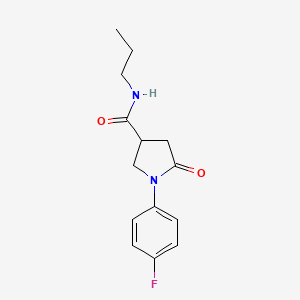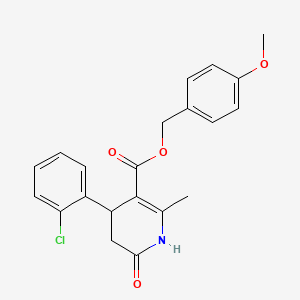
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate
Vue d'ensemble
Description
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate (OPDA) is a synthetic compound that belongs to the family of dithiocarbamates. It is widely used in scientific research for its ability to inhibit the activity of metalloproteases, which are enzymes involved in a variety of physiological and pathological processes. OPDA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mécanisme D'action
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate inhibits metalloproteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The dithiocarbamate group of this compound coordinates with the zinc ion in the active site of the enzyme, disrupting the catalytic mechanism. The phenyl group of this compound interacts with hydrophobic residues in the active site, further stabilizing the inhibitor-enzyme complex.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antioxidant and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in high yields with good purity. It is also a potent inhibitor of metalloproteases, making it useful for studying the role of these enzymes in various physiological and pathological processes. However, this compound has some limitations as well. It is relatively unstable, and can degrade over time, particularly in the presence of moisture. Additionally, it can be toxic to cells at high concentrations, making careful dosing and experimental design critical.
Orientations Futures
There are several potential future directions for research involving 3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate. One area of interest is the development of more stable derivatives of this compound that can be used in vivo. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for a variety of diseases, particularly those involving metalloprotease dysregulation. Finally, there is interest in exploring the potential of this compound as a tool for studying the role of metalloproteases in various physiological and pathological processes, including cancer metastasis, inflammation, and tissue remodeling.
Applications De Recherche Scientifique
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate has been used extensively in scientific research, particularly in the field of metalloprotease inhibition. It has been shown to inhibit the activity of a variety of metalloproteases, including matrix metalloproteases (MMPs) and adamalysins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Adamalysins are involved in a variety of processes, including fertilization and inflammation.
Propriétés
IUPAC Name |
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-dimethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWLXYJFWRBEQP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)S/C=C/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4726615.png)
![[(3-acetyl-1-butyl-5,6,7-trichloro-2-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B4726621.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4726635.png)
![1-ethyl-N-isobutyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4726642.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylurea](/img/structure/B4726643.png)
![2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4726649.png)


![dimethyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4726668.png)
![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4726682.png)

![2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone](/img/structure/B4726684.png)

![N-[2-[(4-bromophenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B4726703.png)